molecular formula C10H9FN2 B13236330 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole

4-(4-Fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13236330
M. Wt: 176.19 g/mol
InChI Key: KSXUYLPLFRMQRY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorophenyl group and a methyl group in this compound makes it a subject of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. One common method involves the cyclization of 4-fluorophenylhydrazine with 1,3-diketones in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as hydrazines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylhydrazine: A precursor in the synthesis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole.

    4-Fluorophenylboronic acid: Another fluorophenyl compound with different applications.

    4-Fluorophenylacetylene: Used in organic synthesis and material science.

Uniqueness

This compound is unique due to the presence of both a fluorophenyl group and a pyrazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H9FN2/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,1H3

InChI Key

KSXUYLPLFRMQRY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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